Cas no 135145-34-5 ((S)-1-(3-Chlorophenyl)ethanol)
(S)-1-(3-Chlorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(3-Chlorophenyl)ethanol
- (1S)-1-(3-Chlorophenyl)ethanol
- (+/-)-1-(3-chlorophenyl)ethanol
- (1S)-1-(3-chlorophenyl)ethan-1-ol
- 1-(3-chlorophenyl)-ethanol
- 1-(m-chlorophenyl)ethyl alcohol
- AC1OCUB0
- AC1Q29MR
- CTK6H2279
- methyl-(3-chlorophenyl)methanol
- PubChem15576
- SureCN819047
- (-)-1-(m-Chlorophenyl)ethanol
- (S)-1-(m-Chlorophenyl)ethanol
- (alphaS)-3-Chloro-alpha-methylbenzenemethanol
- 135145-34-5
- DB-328046
- A887745
- (S)-1-(3-chlorophenyl)ethan-1-ol
- QYUQVBHGBPRDKN-LURJTMIESA-N
- AKOS016843341
- J-006652
- AS-54592
- AMY10614
- SC1269
- (S)-1-(3'-chlorophenyl)ethanol
- CS-0179421
- MFCD08458908
- Z360055386
- EN300-55889
- SCHEMBL819047
-
- MDL: MFCD08458908
- Inchi: 1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
- InChI Key: QYUQVBHGBPRDKN-LURJTMIESA-N
- SMILES: ClC1=CC=CC(=C1)[C@H](C)O
Computed Properties
- Exact Mass: 156.03400
- Monoisotopic Mass: 156.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.182
- Boiling Point: 230 ºC
- Flash Point: 93 ºC
- PSA: 20.23000
- LogP: 2.39330
(S)-1-(3-Chlorophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229493-1g |
S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95% | 1g |
£215.00 | 2022-02-28 | |
| Fluorochem | 229493-5g |
S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95% | 5g |
£644.00 | 2022-02-28 | |
| Fluorochem | 229493-10g |
S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95% | 10g |
£966.00 | 2022-02-28 | |
| Alichem | A019109071-5g |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95% | 5g |
532.14 USD | 2021-06-17 | |
| Alichem | A019109071-10g |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95% | 10g |
863.90 USD | 2021-06-17 | |
| TRC | C596913-50mg |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C596913-100mg |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C596913-500mg |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 500mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ652-200mg |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95+% | 200mg |
246.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ652-1g |
(S)-1-(3-Chlorophenyl)ethanol |
135145-34-5 | 95+% | 1g |
865.0CNY | 2021-08-04 |
(S)-1-(3-Chlorophenyl)ethanol Suppliers
(S)-1-(3-Chlorophenyl)ethanol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (S)-1-(3-Chlorophenyl)ethanol
Introduction to (S)-1-(3-Chlorophenyl)ethanol (CAS No. 135145-34-5)
(S)-1-(3-Chlorophenyl)ethanol, with the CAS number 135145-34-5, is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those with enantiomeric specificity. The chiral center in (S)-1-(3-Chlorophenyl)ethanol imparts unique properties that are crucial for its applications in drug development and other advanced chemical processes.
The molecular structure of (S)-1-(3-Chlorophenyl)ethanol consists of a chiral carbon atom bonded to a 3-chlorophenyl group and a hydroxyl group. This configuration imparts specific stereochemical properties that are essential for its biological activity and reactivity. The compound is synthesized through various methods, including asymmetric synthesis and enzymatic resolution, which ensure the production of the desired enantiomer with high purity and yield.
Recent advancements in the synthesis of (S)-1-(3-Chlorophenyl)ethanol have focused on improving the efficiency and sustainability of the production process. For instance, researchers have developed novel catalysts and biocatalytic systems that enhance the selectivity and yield of the desired enantiomer. These developments are crucial for reducing the environmental impact of chemical synthesis and making the production process more cost-effective.
In the pharmaceutical industry, (S)-1-(3-Chlorophenyl)ethanol is used as a building block for the synthesis of drugs with specific therapeutic properties. One notable application is in the development of analgesics and anti-inflammatory agents. The chiral nature of this compound allows for the creation of drugs with enhanced efficacy and reduced side effects compared to their racemic counterparts. Additionally, (S)-1-(3-Chlorophenyl)ethanol has been explored as a potential intermediate in the synthesis of antiviral agents, particularly those targeting viral replication mechanisms.
Recent studies have also highlighted the role of (S)-1-(3-Chlorophenyl)ethanol in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it a valuable component in prodrug strategies, where it can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly important for improving the therapeutic outcomes of drugs used in cancer treatment and other chronic conditions.
The safety profile of (S)-1-(3-Chlorophenyl)ethanol has been extensively evaluated in both preclinical and clinical settings. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in pharmaceutical formulations. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory and industrial settings.
In conclusion, (S)-1-(3-Chlorophenyl)ethanol (CAS No. 135145-34-5) is a versatile chiral compound with significant applications in organic synthesis, pharmaceutical research, and medicinal chemistry. Its unique stereochemical properties make it an essential intermediate in the development of bioactive molecules with enhanced therapeutic potential. Ongoing research continues to explore new applications and improve the synthetic methods for this important compound, contributing to advancements in various scientific fields.
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